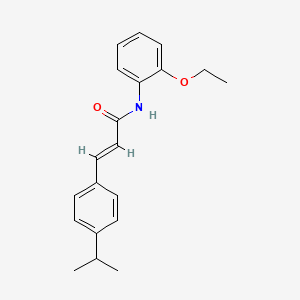

N-(2-ethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves free-radical polymerization techniques and specific reactions tailored to introduce functional groups that impart desired properties to the resulting compound or polymer. For example, polymers derived from N-isopropylacrylamide copolymerized with azobenzene-containing acrylamides exhibit photoresponsive affinity to water, demonstrating the versatility of acrylamide derivatives in creating materials with unique functionalities (Akiyama & Tamaoki, 2004). Similarly, diastereoselective synthesis methods have been developed for specific acrylamide derivatives, showcasing the chemical flexibility and potential for creating structurally diverse compounds (Bondock et al., 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectroscopy play a significant role in elucidating the structures of these compounds. For instance, novel acrylamide derivatives have been characterized to confirm their stereochemistry and structure, contributing to our understanding of their molecular configurations and potential interactions (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including copolymerization, which can significantly alter their properties and applications. The incorporation of azobenzene units, for example, imparts photoresponsive behavior to polymers, allowing them to respond to UV and visible light by changing their hydrophobicity and solution temperatures (Akiyama & Tamaoki, 2004). This highlights the reactive versatility of acrylamide derivatives and their potential for creating stimuli-responsive materials.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, phase transition temperatures, and hydrophobicity, are influenced by their molecular structure and the nature of substituents. Polymers with lower critical solution temperatures (LCSTs) exhibit temperature-dependent solubility in water, which is a valuable property for applications in drug delivery and responsive coatings. The study of polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides provides insight into how structural modifications can alter physical properties like LCST and hydrophobicity (Akiyama & Tamaoki, 2004).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity, stability, and interactions with other molecules, are critical for their practical applications. The introduction of specific functional groups can enhance reactivity towards certain reagents or substrates, opening avenues for their use in complex chemical syntheses and material science applications. For instance, the synthesis and characterization of acrylamide derivatives with specific substituents have been explored to understand their potential as intermediates in organic synthesis and polymer science (Convertine et al., 2004).

properties

IUPAC Name |

(E)-N-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-4-23-19-8-6-5-7-18(19)21-20(22)14-11-16-9-12-17(13-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJJEBHJDNSZCB-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5671719.png)

![2-ethyl-N-methyl-N-[3-(tetrahydro-2-furanyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5671737.png)

![N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5671744.png)

![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)

![(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671762.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-1,2,4-triazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5671775.png)

![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)

![4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5671822.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)